2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-phenylacetamide
Beschreibung
This compound is a quinazoline derivative featuring a 1,3-dioxolo[4,5-g]quinazolinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an N-phenylacetamide side chain. Its molecular structure combines heterocyclic systems known for diverse pharmacological activities, including anticancer, anti-inflammatory, and analgesic effects . The 1,2,4-oxadiazole group enhances metabolic stability, while the phenylacetamide moiety may influence target binding and bioavailability .
Eigenschaften
Molekularformel |
C26H19N5O6 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H19N5O6/c32-22(27-17-9-5-2-6-10-17)13-30-19-12-21-20(35-15-36-21)11-18(19)25(33)31(26(30)34)14-23-28-24(29-37-23)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,27,32) |
InChI-Schlüssel |
ALEUCRJCXLMFDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4)CC5=NC(=NO5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Quinazoline Core
The quinazoline backbone is typically constructed via cyclocondensation reactions. A widely used approach involves reacting 2-aminobenzamide derivatives with aldehydes or ketones under acidic or oxidative conditions . For example:
-
Step 1 :
-
Step 2 :
Formation of the Dioxolo[4,5-g]quinazoline Moiety
The 1,3-dioxolo ring is introduced via cyclization of a diol or glycol derivative. Key steps include:
-
Step 3 :
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| Ethylene glycol, H₂SO₄, 110°C, 6h | 65–72 | |
| 1,2-Dihydroxybenzene, PTSA, 100°C | 58–63 |
Construction of the 1,2,4-Oxadiazole Ring
The 3-phenyl-1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with carbonyl compounds :
-
Step 4 :
| Substrate | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenylamidoxime | t-BuONa | DMSO | 18 | 50 |
| 4-Methoxyphenylamidoxime | NaOH | DMF | 24 | 42 |
Mechanistic Insight :
The base deprotonates the amidoxime, enabling nucleophilic attack on the carbonyl carbon of methyl chloroacetate. Subsequent cyclization eliminates methanol, forming the oxadiazole .
Introduction of the Acetamide Side Chain
The N-phenylacetamide group is introduced via alkylation or acylation reactions:
-
Step 5 :
| Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chloroacetyl chloride | Et₃N | 25 | 68 |
| Bromoacetamide | K₂CO₃ | 60 | 55 |
Final Coupling and Optimization
The assembly of the full structure requires sequential coupling of the oxadiazole-methyl group to the quinazoline-dioxolane core:
-
Step 6 :
Optimization Challenges :
-
Competing side reactions (e.g., over-alkylation) necessitate precise stoichiometry.
-
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may require extended reaction times .
Purification and Characterization
-
Purification :
-
Characterization :
Yield Optimization Strategies
| Parameter | Impact on Yield | Reference |
|---|---|---|
| Base strength (t-BuONa) | Increases | |
| Solvent polarity (DMSO) | Enhances cyclization | |
| Reaction time (18–24h) | Maximizes conversion |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise assembly | High modularity, easier purification | Multiple steps, lower overall yield |
| One-pot synthesis | Reduced time, higher atom economy | Complex optimization required |
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Phenyloxadiazol-Einheit.
Reduktion: Reduktionsreaktionen können am Quinazolinon-Kern auftreten, was möglicherweise zur Bildung von Dihydroquinazolinon-Derivaten führt.
Substitution: Die Phenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure erleichtert werden.
Hauptprodukte
Oxidation: Oxidierte Derivate der Phenyloxadiazol-Einheit.
Reduktion: Dihydroquinazolinon-Derivate.
Substitution: Halogenierte oder nitrierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Die Verbindung entfaltet ihre Wirkung hauptsächlich durch Wechselwirkungen mit biologischen Makromolekülen wie DNA und Proteinen. Der Quinazolinon-Kern kann sich in DNA interkalieren, ihre Struktur und Funktion stören, während die Phenyloxadiazol-Einheit Wasserstoffbrückenbindungen mit Protein-Zielen bilden kann, wodurch deren Aktivität gehemmt wird. Diese Wechselwirkungen können zur Hemmung der Zellproliferation und Induktion von Zelltod in Krebszellen führen.
Wirkmechanismus
The mechanism of action of 2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide involves its interaction with various molecular targets. The quinazolinone core can inhibit enzymes like tyrosine kinases, while the oxadiazole moiety may interact with DNA or proteins, disrupting their function. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
N-(4-Ethoxyphenyl) Analog (CAS: 894931-73-8)
- Structure : Differs by a 4-ethoxy substituent on the phenyl ring instead of a hydrogen (target compound: N-phenyl) .
- Impact : Ethoxy groups improve hydrophilicity and bioavailability compared to unsubstituted phenyl groups, as seen in phenylacetamide resveratrol derivatives .
- Molecular Weight : 541.51 g/mol vs. ~509.47 g/mol (estimated for the target compound).
N-(2,3-Dimethylphenyl) Analog (ChemSpider ID: 25981138)
- Structure : Features 2,3-dimethylphenyl substitution .
- Similar modifications in triazoloquinazolines improved binding affinity in docking studies .
Heterocyclic Modifications
1,2,4-Triazoloquinazoline Derivatives
Thiazole and Thiadiazole Derivatives
- Example: Thiazole derivatives synthesized from quinazolinone hydrazides .
Pharmacological Activities
Anticancer Potential
- Phenylacetamide Resveratrol Derivatives : Derivatives with flexible chains and substituted phenyl rings (e.g., derivative 2 in ) showed potent antiproliferative activity in breast cancer cells . The target compound’s phenyl group may limit bioavailability compared to ethoxy or methyl-substituted analogs.
Analgesic Activity
- Quinazolinone Pyrazole and Thiadiazole Derivatives: Exhibited significant analgesic effects in rodent models . The target compound’s oxadiazole group may confer similar or enhanced activity due to improved stability.
Structural and Pharmacological Data Table
Biologische Aktivität
The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-phenylacetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its structure incorporates multiple functional groups and heterocycles, particularly a quinazoline core fused with oxadiazole and dioxolo moieties. This combination suggests diverse biological activities that warrant detailed investigation.
Molecular Characteristics
- Molecular Formula : C20H15N5O6
- Molecular Weight : 421.369 g/mol
- IUPAC Name : 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-phenylacetamide
Biological Activities
The biological activity of this compound can be attributed to its ability to interact with various molecular targets including enzymes and receptors involved in disease processes. Several studies have highlighted its potential in the following areas:
Anticancer Activity
Research indicates that compounds with similar structures have shown promising anticancer properties. For example:
- In vitro studies demonstrated that derivatives of oxadiazoles exhibit cytotoxicity against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells with IC50 values ranging from 0.67 to 0.87 µM .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant to cancer therapy:
- Carbonic Anhydrase and Histone Deacetylases : These enzymes are crucial in cancer progression and metastasis. Compounds similar to the target molecule have been shown to inhibit these enzymes effectively .
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties:
- Fungal Inhibition : Some synthetic compounds demonstrated significant fungicidal activity against Sclerotinia sclerotiorum, outperforming standard treatments like quinoxyfen .
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets:
- Enzyme Binding : The presence of functional groups allows for effective binding to enzyme active sites.
- Receptor Interaction : The compound may modulate receptor activity involved in signaling pathways critical for cell proliferation and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cell lines, revealing that certain compounds exhibited excellent potency with IC50 values significantly lower than standard chemotherapeutics .
- Another investigation into the synthesis of quinazoline-linked oxadiazoles highlighted their potential as dual inhibitors targeting both cancer cell proliferation and microbial infections .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations ensure high yield and purity?
- Answer : The compound is synthesized via multi-step reactions involving precursors like benzo[d][1,3]dioxole derivatives and oxadiazole intermediates. Critical steps include cyclization of the quinazolinone core, functionalization of the 1,2,4-oxadiazole ring, and coupling with the phenylacetamide group. Reaction optimization involves controlled conditions (e.g., anhydrous solvents, inert atmosphere) and catalysts such as triethylamine for acid scavenging. Purification employs column chromatography or recrystallization, with purity confirmed via HPLC (>98%) and structural validation via H NMR and IR spectroscopy .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Answer : Characterization combines spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve aromatic protons and carbonyl groups.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-HRMS with <2 ppm error).
- HPLC : Monitors purity at each synthetic stage using C18 columns and UV detection.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm) .
Q. What in vitro models are used for preliminary biological activity screening?
- Answer : Initial screening includes:
- Enzyme Inhibition Assays : For kinases or proteases, using fluorogenic substrates (e.g., acetylcholinesterase inhibition measured via Ellman’s method).
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7).
- Binding Studies : Surface plasmon resonance (SPR) to assess interactions with target proteins (e.g., BSA for plasma protein binding) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what software tools are recommended?
- Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like kinases or GPCRs. Density Functional Theory (DFT) calculations (Gaussian 09) optimize geometry and electronic properties. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. AI-driven tools (e.g., COMSOL Multiphysics integrated with machine learning) optimize simulation parameters for accuracy .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies arise from variability in assay conditions (e.g., pH, ionic strength) or cell line genetic drift. Strategies include:
- Standardized Protocols : Adopt OECD guidelines for reproducibility.
- Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for covariates (e.g., IC normalization).
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR vs. fluorescence polarization) .
Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?
- Answer :
- Salt Formation : Co-crystallization with succinic acid to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups hydrolyzed in vivo.
- Microsomal Stability Assays : Use liver microsomes (human/rat) with LC-MS to identify metabolic hotspots. Adjust substituents (e.g., replacing labile methyl groups with halogens) .
Q. How do structural modifications to the oxadiazole or quinazolinone moieties affect bioactivity?
- Answer : Systematic SAR studies compare analogs:
- Oxadiazole Substitutions : Electron-withdrawing groups (e.g., -NO) enhance kinase inhibition but reduce solubility.
- Quinazolinone Modifications : Methylation at N3 improves metabolic stability (e.g., t increased from 2.1 to 4.7 hrs in rat plasma).
- Data Representation : Tabulate IC values and logP for 10+ analogs to identify lead candidates .
Methodological Frameworks
Q. What theoretical frameworks guide the design of experiments for this compound?
- Answer : Research aligns with:
- Molecular Topology : Predicts bioactivity based on graph-theoretical descriptors.
- Hammett Equation : Correlates substituent effects with reaction rates or binding affinities.
- QSPR/QSAR Models : Relate structural features (e.g., polar surface area) to ADMET properties .
Q. How should researchers design studies to investigate off-target effects or toxicity?
- Answer :
- High-Throughput Screening (HTS) : Use panels of 100+ off-target receptors (e.g., CEREP BioPrint®).
- Genotoxicity Assays : Ames test for mutagenicity; comet assay for DNA damage.
- In Silico Tox Prediction : Tools like Derek Nexus flag structural alerts (e.g., PAINS motifs) .
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